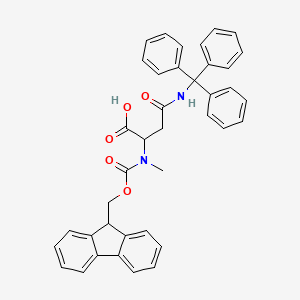

Fmoc-N-Me-Asn(Trt)-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fmoc-N-Me-Asn(Trt)-OH is a useful research compound. Its molecular formula is C39H34N2O5 and its molecular weight is 610.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Fmoc-N-Me-Asn(Trt)-OH is a derivative of asparagine that incorporates an N-methyl group and a trityl protecting group. This compound is widely used in peptide synthesis and has significant implications in drug development and protein engineering. Understanding its biological activity is crucial for optimizing its application in various biochemical contexts.

- Molecular Formula : C₃₈H₃₂N₂O₅

- Molecular Weight : 610.71 g/mol

- CAS Number : 941296-80-6

The compound's structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which serves as a protective group during peptide synthesis, and a trityl (Trt) group that protects the side chain of asparagine from unwanted reactions during coupling processes.

Synthesis and Stability

This compound can be synthesized using solid-phase peptide synthesis (SPPS), where the Fmoc group allows for selective deprotection and subsequent coupling to other amino acids. The stability of the Trt group under various conditions makes it particularly useful in preventing side reactions, especially during activation with carbodiimide reagents .

Peptide Synthesis

This compound is utilized as a building block in the synthesis of peptides. Its incorporation into peptide chains enhances the stability and bioactivity of the resulting peptides. The N-methylation can influence the conformational dynamics of peptides, potentially enhancing their binding affinity to target proteins .

Drug Development

The unique properties of this compound facilitate the design of peptide-based therapeutics. Its ability to form stable structures allows for targeted drug delivery systems, improving therapeutic efficacy while minimizing side effects compared to traditional small molecules .

Bioconjugation

This compound is also employed in bioconjugation techniques, enabling the attachment of peptides to other biomolecules. This capability is essential for creating targeted therapies and diagnostic agents, particularly in cancer treatment where precision medicine is critical .

Case Study 1: Enhancing Peptide Stability

A study demonstrated that incorporating this compound into a peptide sequence resulted in significantly improved resistance to enzymatic degradation. The modified peptides exhibited longer half-lives in biological assays, indicating enhanced stability which is crucial for therapeutic applications .

Case Study 2: Targeting Specific Proteins

Research has shown that peptides synthesized using this compound can effectively bind to specific protein targets involved in disease pathways. For instance, a peptide designed for targeting a receptor involved in cancer proliferation showed increased binding affinity when N-methylated as compared to its unmethylated counterpart .

Comparative Analysis

| Property | This compound | Fmoc-Asn(Trt)-OH |

|---|---|---|

| Molecular Weight (g/mol) | 610.71 | 602.63 |

| Stability | High | Moderate |

| Peptide Yield | Higher | Lower |

| Enzymatic Resistance | Enhanced | Standard |

Aplicaciones Científicas De Investigación

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS):

Fmoc-N-Me-Asn(Trt)-OH is widely utilized as a building block in SPPS. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection under mild conditions, facilitating the stepwise assembly of peptides. The trityl (Trt) group protects the side chain amine, preventing undesired side reactions during synthesis, particularly with carbodiimide reagents .

Enhanced Purity:

Compared to other derivatives, this compound dissolves readily in standard peptide synthesis reagents, resulting in significantly purer peptide products. This characteristic is crucial for obtaining high-quality peptides necessary for biological assays and therapeutic applications .

Drug Development

Peptide-Based Therapeutics:

The compound's unique properties enable the design of peptide-based therapeutics that can target specific diseases more effectively than traditional small molecules. By modifying peptide sequences using this compound, researchers can enhance the stability and bioactivity of the resulting peptides, which is essential for developing effective treatments .

Bioactivity Improvement:

this compound allows for the incorporation of N-methylated asparagine into peptides, which can influence the conformation and interaction profiles of the peptides with biological targets. This modification is particularly useful in creating drugs with improved pharmacokinetic properties .

Bioconjugation

Targeted Drug Delivery Systems:

In bioconjugation applications, this compound facilitates the attachment of peptides to various biomolecules. This capability is essential for developing targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects. The ability to conjugate peptides to antibodies or other targeting moieties enhances the specificity of drug action .

Diagnostic Agents:

The compound also plays a role in creating diagnostic agents by enabling the attachment of peptides to imaging agents or nanoparticles. This application is crucial for advancing personalized medicine and improving diagnostic accuracy .

Protein Engineering

Modification of Protein Functionality:

this compound aids researchers in designing modified proteins with specific functionalities. By incorporating this compound into proteins, scientists can tailor proteins for various industrial applications, such as enzyme production or biosensors. The ability to introduce N-methylated amino acids can lead to proteins with enhanced stability and activity under challenging conditions .

Research Advancements:

The use of this compound in protein engineering has led to significant advancements in understanding protein interactions and functions, paving the way for innovative therapeutic strategies and biotechnological applications .

Análisis De Reacciones Químicas

Deprotection Reactions

-

Fmoc Removal : The Fmoc group is cleaved with 20% piperidine in DMF (2 × 5 min), standard in SPPS .

-

Trityl Removal : Requires 1–2 hours in 95% trifluoroacetic acid (TFA). Prolonged deprotection (up to 2 hours) is needed if the residue is N-terminal .

| Protective Group | Deprotection Reagent | Time | Conditions |

|---|---|---|---|

| Fmoc | 20% piperidine/DMF | 2 × 5 min | Room temperature |

| Trityl | 95% TFA | 1–2 hours | Room temperature |

Side Reaction Mitigation

The Trt group prevents dehydration of the asparagine side chain during activation, a common issue with carbodiimides. Without Trt protection, the side chain forms a nitrile (–CN) byproduct, reducing peptide purity .

Example :

Solubility and Stability

Fmoc-N-Me-Asn(Trt)-OH exhibits superior solubility in polar aprotic solvents (e.g., DMF, NMP) compared to non-Trt-protected analogs. This property facilitates high-concentration coupling reactions .

| Compound | Solubility in DMF | Stability During Activation |

|---|---|---|

| Fmoc-Asn-OH | Limited (~0.1 M) | Prone to dehydration |

| Fmoc-Asn(Trt)-OH | High (>0.5 M) | Stable |

| This compound | High (>0.5 M) | Stable |

Stability Under Acidic Conditions

The Trt group shows moderate stability in TFA but is fully cleaved within 2 hours. Prolonged exposure (>3 hours) may lead to aspartimide formation, requiring optimized cleavage times .

Propiedades

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-(tritylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H34N2O5/c1-41(38(45)46-26-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(37(43)44)25-36(42)40-39(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,42)(H,43,44)/t35-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZBDIRBPZCFMAZ-DHUJRADRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H34N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

610.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.